4-[(4Z)-3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
ZINC09659342, also known as compound 13, is a chemical compound with the molecular formula C23H15F3N2O4 and a molecular weight of 440.37 g/mol . It is an inhibitor of the Lbc-RhoA interaction, with an IC50 value of 3.6 μM . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The preparation of ZINC09659342 involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent. The compound is dissolved in DMSO to create a stock solution, which is then used in various experimental setups . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and ddH2O (double-distilled water) .
Chemical Reactions Analysis
ZINC09659342 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed on ZINC09659342, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
ZINC09659342 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the Lbc-RhoA interaction and its inhibition.
Biology: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.
Medicine: ZINC09659342 is investigated for its potential therapeutic applications, particularly in diseases where the Lbc-RhoA interaction plays a crucial role.
Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
ZINC09659342 exerts its effects by inhibiting the interaction between Lbc and RhoA. This inhibition disrupts the signaling pathways mediated by RhoA, leading to various cellular effects. The molecular targets of ZINC09659342 include the Lbc-RhoA complex, and the pathways involved are primarily related to cell signaling and regulation .
Comparison with Similar Compounds
ZINC09659342 is unique in its ability to inhibit the Lbc-RhoA interaction with high specificity and potency. Similar compounds include other inhibitors of the Lbc-RhoA interaction, such as:
ZINC00000001: Another inhibitor with a different molecular structure but similar inhibitory effects.
ZINC00000002: A compound with a similar mechanism of action but different chemical properties.
ZINC00000003: An inhibitor with comparable potency but distinct molecular targets .
Properties
Molecular Formula |
C23H15F3N2O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-[(4Z)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H15F3N2O4/c1-13-19(21(29)28(27-13)17-7-5-14(6-8-17)22(30)31)12-18-9-10-20(32-18)15-3-2-4-16(11-15)23(24,25)26/h2-12H,1H3,(H,30,31)/b19-12- |
InChI Key |
SFVRJPWNVAZKMP-UNOMPAQXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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